molecular formula C16H16N2O B14948171 1-(3,5-Dimethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

1-(3,5-Dimethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B14948171
M. Wt: 252.31 g/mol
InChI Key: DXGPBMZBGVJTGG-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a 3,5-dimethylphenyl group, two methyl groups, an oxo group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 3,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and nitrile formation. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but lacks the additional methyl groups on the pyridine ring.

    1-(3,5-Dimethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.

Uniqueness

1-(3,5-Dimethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C16H16N2O/c1-10-5-11(2)7-14(6-10)18-13(4)8-12(3)15(9-17)16(18)19/h5-8H,1-4H3

InChI Key

DXGPBMZBGVJTGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CC(=C(C2=O)C#N)C)C)C

Origin of Product

United States

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